molecular formula C10H8N2O2 B1328871 3-(1H-Imidazol-4-yl)benzoic Acid CAS No. 912569-71-2

3-(1H-Imidazol-4-yl)benzoic Acid

Cat. No. B1328871
CAS RN: 912569-71-2
M. Wt: 188.18 g/mol
InChI Key: BHMXPHTWXBSXAP-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-yl)benzoic acid is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is fused to a benzoic acid moiety, indicating the presence of a carboxylic acid group attached to the benzene ring. The imidazole ring is known for its role in the structure of many important biological molecules, including histidine and histamine.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in various studies. For instance, a method for synthesizing 4-(1H-imidazol-1-yl) benzoic acid and its coordination polymers has been developed under ionothermal conditions, which involve the use of ionic liquids as solvents or templating agents . Another study

Scientific Research Applications

Fluorescent Chemosensors

3-(1H-Imidazol-4-yl)benzoic Acid derivatives have been reported as reversible luminescent sensors for detecting cyanide and mercury ions. Compounds with this structure demonstrated exclusive sensing towards CN- ions, resulting in fluorescence quenching and reduced singlet state lifetimes. These compounds have potential applications in environmental monitoring and safety, given their sensitivity to these ions (Emandi et al., 2018).

Metal-Organic Frameworks

The 1H-imidazol-4-yl group has been employed in the synthesis of various metal–organic frameworks (MOFs). These MOFs exhibit diverse network structures and have potential applications in gas storage, catalysis, and as functional materials in electronic devices (Liu et al., 2018).

Coordination Polymers

4-(1H-imidazol-1-yl) benzoic acid has been used in the creation of coordination polymers with potential applications in photoluminescence. These polymers have shown promise in light-emitting devices and sensors due to their luminescent properties (Liu et al., 2013).

Antimicrobial Agents

Imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid, have shown antimicrobial activity against various pathogens. These compounds could be developed as potential antimicrobial drugs or preservatives (Dahiya, 2008).

Molecular Synthesis

This compound is used in the regioselective synthesis of complex organic compounds. Its derivatives have been synthesized for various applications in organic chemistry and pharmaceutical development (Barros et al., 2007).

Corrosion Inhibition

Some derivatives of this compound have been investigated for their corrosion inhibition properties. These compounds can be used to protect metals from corrosion in industrial applications (Ammal et al., 2018).

Safety and Hazards

3-(1H-Imidazol-4-yl)benzoic Acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with skin .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The superiorities of this procedure are high yield of product, low amounts of catalyst, and short reaction time .

Biochemical Analysis

Biochemical Properties

3-(1H-Imidazol-4-yl)benzoic Acid plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves binding to the heme group of the enzyme, leading to inhibition or modulation of its activity . Additionally, this compound can interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. By modulating the activity of key signaling proteins, this compound can alter gene expression and cellular metabolism . Furthermore, this compound can affect cellular functions such as proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the binding of this compound to cytochrome P450 can inhibit the enzyme’s activity by blocking the active site . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by phase II enzymes . The interaction of this compound with these metabolic pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound within these compartments can impact its activity and interactions with other biomolecules.

properties

IUPAC Name

3-(1H-imidazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMXPHTWXBSXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650355
Record name 3-(1H-Imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912569-71-2
Record name 3-(1H-Imidazol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the structure of 3-(1H-Imidazol-4-yl)benzoic acid lend itself to forming coordination polymers?

A: this compound possesses two key functional groups: the imidazole nitrogen and the carboxylic acid group. [, ] Both of these groups can act as binding sites for metal ions. The imidazole nitrogen acts as a Lewis base, donating electrons to form a coordinate bond with metal centers. Simultaneously, the carboxylic acid group can lose a proton, becoming a carboxylate anion which readily binds to metal ions. This dual functionality enables the molecule to bridge metal centers, leading to the formation of extended chain structures known as coordination polymers. [, ]

Q2: What are the photoluminescent properties observed in one of the synthesized complexes and how are they relevant?

A: The study reveals that the complex formed between this compound and Cadmium(II), specifically [Cd(L)2]n, exhibits "intense light blue emission in the solid state at room temperature." [] This luminescent behavior arises from the electronic transitions within the complex, potentially involving metal-to-ligand charge transfer or ligand-centered transitions. Such luminescent coordination polymers hold promise for applications in areas like light-emitting diodes (LEDs), sensors, and biological imaging.

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